MC-Val-Cit-PAB

準備方法

合成経路と反応条件

MC-Val-Cit-PABは、バリン-シトルリンジペプチドとp-アミノベンジルアルコールのカップリングを含む一連の化学反応によって合成されます。合成は通常、以下の手順を含みます。

カップリング反応: バリン-シトルリンジペプチドは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を使用して、N,N-ジイソプロピルエチルアミン(DIPEA)などの塩基の存在下でp-アミノベンジルアルコールとカップリングされます。

精製: 粗生成物は、カラムクロマトグラフィーなどの技術を使用して精製され、目的のthis compound化合物が得られます.

工業的生産方法

This compoundの工業的生産には、上記で述べた合成経路のスケールアップが含まれます。 このプロセスは、制御された反応条件と効率的な精製方法を通じて、高収率と純度を確保することで、大規模生産向けに最適化されています .

化学反応の分析

反応の種類

MC-Val-Cit-PABは、以下を含むいくつかの種類の化学反応を起こします。

開裂反応: この化合物は、標的細胞のリソソーム内のカテプシン酵素によって開裂するように設計されており、細胞毒性薬を放出します.

置換反応: This compoundのマレイミド機能により、モノクローナル抗体のチオールへの生体結合が可能になります.

一般的な試薬と条件

生成された主な生成物

This compoundの開裂から生成される主な生成物は、細胞毒性薬と開裂したリンカー成分です。 置換反応では、主な生成物は抗体薬物複合体です .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Cancer Therapy

MC-Val-Cit-PAB is predominantly used in ADCs targeting various cancers. Its design allows for selective release of potent cytotoxic agents upon cleavage by cathepsin B, an enzyme often overexpressed in tumor tissues. This specificity enhances the therapeutic index of ADCs, allowing for higher doses directly at the tumor site with reduced side effects.

Case Studies:

- Disitamab Vedotin : This ADC utilizes this compound as a linker and has shown promising results in clinical trials for gastric cancer and urothelial carcinoma. In a Phase II study, disitamab vedotin demonstrated an objective response rate (ORR) of 60.5% among HER2-overexpressing patients .

- Comparative Efficacy : Studies have indicated that ADCs employing this compound exhibit superior stability and therapeutic efficacy compared to traditional linkers. For instance, a Val-Cit-containing ADC was shown to be highly stable in Ces1C-knockout mice, emphasizing its potential in preclinical models .

Preclinical Research

The versatility of this compound extends into preclinical research, where it is utilized to explore new drug-linker constructs. Researchers have developed methodologies to synthesize this compound with improved yields and purity, facilitating its use in various experimental settings .

Stability and Pharmacokinetics

This compound demonstrates significant plasma stability, with half-lives reported at approximately 6.0 days in mice and 9.6 days in monkeys. This stability is crucial for maintaining the integrity of ADCs during circulation before reaching target tissues . The compound's design allows for effective drug release mechanisms that are activated specifically within the tumor microenvironment.

Comparative Analysis of Linkers

| Linker Type | Stability | Specificity | Therapeutic Index |

|---|---|---|---|

| This compound | High | Cathepsin B cleavable | High |

| Traditional Val-Cit | Moderate | Less specific | Lower |

| Cyclobutane-based | High | Cathepsin B dependent | Comparable |

This table highlights the advantages of using this compound over traditional linkers in ADC formulations.

作用機序

MC-Val-Cit-PABは、標的細胞のリソソーム内のカテプシンBおよび関連酵素による酵素的開裂を伴うメカニズムを通じてその効果を発揮します。開裂により細胞毒性薬が放出され、次に特定の細胞経路を標的とすることで治療効果を発揮します。 関与する分子標的と経路には、モノメチルアウリスタチンE(MMAE)によるチューブリン重合の阻害があり、細胞周期停止とアポトーシスにつながります .

類似化合物との比較

MC-Val-Cit-PABは、その二機能性とカテプシン開裂可能な特性のために独特です。類似化合物には以下が含まれます。

This compound-Cl: MMAEと抗体の結合に使用される別の開裂可能なADCリンカー.

VcMMAE(this compound-MMAE): This compoundがMMAEと結合した化合物であり、標的癌治療に使用されます.

This compoundは、薬物送達の高い特異性と効率により際立っており、標的癌治療の開発において貴重なツールとなっています .

生物活性

MC-Val-Cit-PAB (also referred to as this compound) is a protease-cleavable linker extensively utilized in the development of antibody-drug conjugates (ADCs). This compound has garnered attention due to its ability to enhance the therapeutic efficacy of ADCs by facilitating targeted drug delivery and release in tumor environments. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

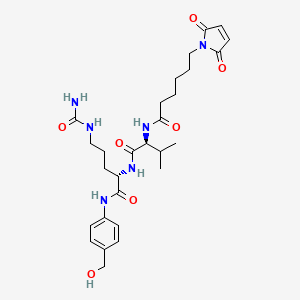

1. Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a valine-citrulline dipeptide linked to a para-aminobenzyl (PAB) moiety. The synthesis of this compound typically involves multiple steps, including the coupling of l-citrulline and valine to form the dipeptide, followed by the attachment of the PAB spacer. Recent advancements have improved synthesis methodologies, yielding higher purity and stability while minimizing epimerization issues .

Table 1: Summary of Synthesis Methods for this compound

This compound functions as a cleavable linker that is specifically designed to be hydrolyzed by cathepsin B, an enzyme commonly overexpressed in tumor tissues. Upon cleavage, the linker releases the cytotoxic payload (e.g., MMAE or MMAF), which subsequently exerts its antitumor effects. This mechanism allows for selective targeting of cancer cells while sparing normal tissues, thereby reducing systemic toxicity associated with traditional chemotherapies .

3. Biological Activity and Efficacy

The biological activity of this compound has been extensively studied in various preclinical models. Research indicates that ADCs utilizing this linker demonstrate significant antitumor activity across different cancer cell lines.

Case Study: Antibody-Drug Conjugates Utilizing this compound

- Study Design : Yu et al. evaluated the efficacy of an anti-CD22 ADC linked via this compound in SCID mice implanted with different tumor cell lines.

- Findings : The ADC exhibited potent cytotoxicity with IC50 values of 3.3 nM and 0.95 nM against BJAB and WSU cell lines, respectively . The study highlighted that switching from non-cleavable to cleavable linkers like this compound could overcome resistance mechanisms observed with traditional ADCs.

Table 2: Efficacy Data from Case Studies

4. Stability and Pharmacokinetics

This compound exhibits high plasma stability, with reported half-lives of approximately 6 days in mice and 9.6 days in monkeys . This stability is crucial for maintaining therapeutic levels of the ADC in circulation before reaching the target tumor site.

5. Conclusion

The biological activity of this compound as a cleavable linker in ADCs represents a significant advancement in cancer therapeutics. Its ability to enhance drug delivery specificity while minimizing systemic toxicity positions it as a vital component in the design of next-generation antibody-drug conjugates. Ongoing research continues to explore its full potential across various cancer types, further establishing its role in targeted therapy.

特性

IUPAC Name |

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKBTTRWLGVRER-OFVILXPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103437 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159857-80-4 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of MC-Val-Cit-PAB in antibody-drug conjugates?

A: this compound serves as a critical linker in ADCs, acting as a bridge between a monoclonal antibody and a cytotoxic payload [, ]. This linker is designed to be stable in circulation but cleavable within the target cancer cells, allowing for the controlled release of the cytotoxic drug specifically at the tumor site [].

Q2: How does the structure of this compound contribute to its function in ADCs?

A: this compound incorporates a valine-citrulline dipeptide sequence. This sequence is recognized and cleaved by specific proteases found within the lysosomes of tumor cells [, ]. This cleavage mechanism ensures that the cytotoxic drug is released only after the ADC has been internalized by the target cancer cell, minimizing off-target effects [, ].

Q3: Can you provide an example of an ADC utilizing this compound and its application in cancer therapy?

A: One study utilized this compound to create an ADC by conjugating the cytotoxic drug Doxorubicin (DOX) to Cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR) []. This cetuximab-vc-DOX ADC demonstrated promising results in targeting and inhibiting the growth of colorectal cancer cells overexpressing EGFR both in vitro and in vivo []. The researchers highlighted the enhanced tumor targeting ability and reduced systemic toxicity of this ADC, suggesting its potential as a targeted therapy for colorectal cancer [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。